Cas no 899740-79-5 (3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one)

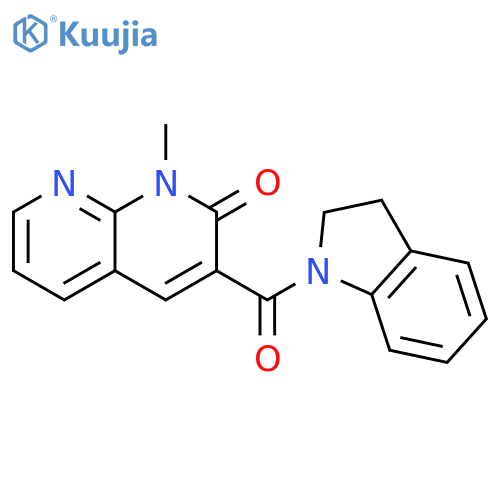

899740-79-5 structure

商品名:3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one

CAS番号:899740-79-5

MF:C18H15N3O2

メガワット:305.330603837967

CID:5488375

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 1,8-Naphthyridin-2(1H)-one, 3-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-1-methyl-

- 3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one

-

- インチ: 1S/C18H15N3O2/c1-20-16-13(6-4-9-19-16)11-14(17(20)22)18(23)21-10-8-12-5-2-3-7-15(12)21/h2-7,9,11H,8,10H2,1H3

- InChIKey: UUQNUVUCZJVVSI-UHFFFAOYSA-N

- ほほえんだ: N1(C)C2C(=CC=CN=2)C=C(C(N2C3=C(C=CC=C3)CC2)=O)C1=O

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2752-0127-40mg |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one |

899740-79-5 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2752-0127-2μmol |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one |

899740-79-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2752-0127-5mg |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one |

899740-79-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2752-0127-50mg |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one |

899740-79-5 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2752-0127-4mg |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one |

899740-79-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2752-0127-5μmol |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one |

899740-79-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2752-0127-20mg |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one |

899740-79-5 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2752-0127-2mg |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one |

899740-79-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2752-0127-15mg |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one |

899740-79-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2752-0127-100mg |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one |

899740-79-5 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

899740-79-5 (3-(2,3-dihydro-1H-indole-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量